molecular formula C16H25N3O2 B1602940 Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate CAS No. 361345-37-1

Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate

Cat. No. B1602940
M. Wt: 291.39 g/mol
InChI Key: QSSVQUXXRYNJIZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C16H25N3O2 . It is also known as Olaparib Impurity 7 .


Molecular Structure Analysis

The molecular weight of Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is 291.39 . The SMILES string representation of its structure is O=C(OC(C)(C)C)N1CCN(C(C(C)=C2)=CC=C2N)CC1 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate appears as a crystalline powder . It has a density of 1.03 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The tert-butyl derivative has been synthesized using methods such as amination, which are low-cost and employ materials like CuI and ethylene glycol (Liu Ya-hu, 2010).
  • Characterization Techniques : Characterization of these compounds involves techniques like ESI-MS, 1HNMR, and elementary analysis. Single crystal XRD data is often used for further confirmation of the compound's structure, as demonstrated in several studies (Sanjeevarayappa et al., 2015).

Biological and Pharmacological Applications

  • Antibacterial and Anthelmintic Activity : Some derivatives have been screened for in vitro antibacterial and anthelmintic activities, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).
  • Anticorrosive Properties : Derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive behavior, particularly in protecting carbon steel in corrosive environments (Praveen et al., 2021).

Structural and Chemical Properties

  • Molecular Structure and Conformations : Detailed studies on molecular structure and conformations using techniques like DFT calculations reveal insights into the stability of molecular structures and molecular conformations (Yang et al., 2021).
  • Crystal Structure Analysis : Analysis of the crystal structure of derivatives provides understanding of bond lengths, angles, and overall geometry, essential for understanding their chemical behavior (Mamat et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-11-13(17)5-6-14(12)18-7-9-19(10-8-18)15(20)21-16(2,3)4/h5-6,11H,7-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSVQUXXRYNJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624919
Record name tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate

CAS RN

361345-37-1
Record name 1,1-Dimethylethyl 4-(4-amino-2-methylphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361345-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com
K Sekimata, T Sato, N Sakai, H Watanabe… - Chemical and …, 2019 - jstage.jst.go.jp
Mutant activin receptor-like kinase-2 (ALK2) was reported to be closely associated with the pathogenesis of fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine …
Number of citations: 11 www.jstage.jst.go.jp

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